molecular formula C18H19FN6 B2849086 6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415603-43-7

6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B2849086
CAS No.: 2415603-43-7
M. Wt: 338.39
InChI Key: JVXMIQQCTLHHMI-UHFFFAOYSA-N
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Description

6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring, a pyrrolo[3,4-c]pyrrole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from simpler precursors. One common approach involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from 4-chloro-6-ethyl-5-fluoropyrimidine.

    Formation of the Pyrrolo[3,4-c]pyrrole Ring: This ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of the Rings: The pyrimidine and pyrrolo[3,4-c]pyrrole rings are then coupled under specific conditions to form the desired compound.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-c]pyrrole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehalogenated products.

Scientific Research Applications

6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit fungal enzymes, thereby exerting antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-2-15-17(19)18(23-11-22-15)25-9-13-7-24(8-14(13)10-25)16-4-3-12(5-20)6-21-16/h3-4,6,11,13-14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXMIQQCTLHHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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